molecular formula C8H8N2O2 B1208200 Benzoylurea CAS No. 614-22-2

Benzoylurea

Cat. No.: B1208200
CAS No.: 614-22-2
M. Wt: 164.16 g/mol
InChI Key: HRYILSDLIGTCOP-UHFFFAOYSA-N
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Description

Benzoylurea is a chemical derivative of N-benzoyl-N’-phenylurea. It is primarily known for its use as an insecticide. This compound compounds do not directly kill insects but disrupt their molting and egg hatching processes, acting as insect growth regulators. They achieve this by inhibiting chitin synthase, which prevents the formation of chitin in the insect’s body .

Mechanism of Action

Target of Action

Benzoylurea, also known as N-carbamoylbenzamide, primarily targets the chitin synthase in various organisms . Chitin synthase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects and the cell walls of fungi .

Mode of Action

This compound compounds act by inhibiting chitin synthase , thereby preventing the formation of chitin . This disruption in chitin synthesis leads to defects in the moulting process in insects and growth abnormalities in fungi . In addition, some this compound derivatives have been found to interact with tubulin ligands , causing mitotic arrest in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin synthase, this compound disrupts the normal synthesis of chitin, leading to downstream effects such as impaired moulting in insects and abnormal growth in fungi . In the context of cancer cells, this compound derivatives can affect the cell cycle regulation pathway by interacting with tubulin ligands and inducing mitotic arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives can vary depending on their specific chemical structure . For instance, the introduction of a pyridyl group at the N’-end of the molecule has been found to improve the compound’s solubility, potentially enhancing its bioavailability .

Result of Action

The inhibition of chitin synthesis by this compound results in disrupted moulting and egg hatch in insects, acting as an insect growth regulator . In fungi, it leads to abnormal growth . In the context of cancer cells, this compound derivatives can induce mitotic arrest , leading to cell death .

Biochemical Analysis

Biochemical Properties

Benzoylurea plays a crucial role in biochemical reactions by inhibiting the enzyme chitin synthase, which is essential for the formation of chitin in the exoskeletons of insects . This inhibition prevents the insects from molting, leading to their eventual death. This compound interacts with various biomolecules, including enzymes and proteins involved in chitin synthesis. The nature of these interactions involves binding to the active site of chitin synthase, thereby blocking its activity and preventing the formation of chitin .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in insects. It influences cell function by disrupting the synthesis of chitin, which is a critical component of the insect exoskeleton . This disruption leads to impaired cell signaling pathways, altered gene expression, and changes in cellular metabolism. In addition to its effects on insect cells, this compound has also been shown to have potential anticancer effects by inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with chitin synthase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of chitin . This inhibition leads to the disruption of the insect’s exoskeleton formation, ultimately causing death. Additionally, this compound may exert its effects through enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound compounds can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent disruptions in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits chitin synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on non-target organisms . Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin . By inhibiting this enzyme, this compound disrupts the metabolic flux of chitin synthesis, leading to reduced levels of chitin in insects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its insecticidal activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with chitin synthase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its activity and function . The precise localization of this compound within cells can impact its efficacy as an insecticide and its potential effects on non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylurea compounds can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylurea in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound insecticides are produced using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. These methods ensure high purity and yield of the final product. The process involves extraction with acetone, partition with n-hexane, and clean-up with florisil-glass columns using acetone/n-hexane as eluting solvents .

Chemical Reactions Analysis

Types of Reactions: Benzoylurea compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Benzoylurea compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diflubenzuron
  • Hexaflumuron
  • Flufenoxuron
  • Teflubenzuron
  • Lufenuron
  • Chlorfluazuron

Comparison: Benzoylurea compounds are unique due to their specific mode of action as chitin synthesis inhibitors. Unlike other insecticides that target the nervous system or metabolic pathways, this compound compounds specifically interfere with the structural integrity of the insect exoskeleton. This makes them highly selective and less toxic to non-target organisms .

Properties

IUPAC Name

N-carbamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYILSDLIGTCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210317
Record name Benzamide, N-(aminocarbonyl)- (9CI)
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-22-2
Record name Benzoylurea
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Record name Benzoylurea
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Record name Benzoylurea
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Record name Benzoylurea
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Synthesis routes and methods I

Procedure details

In Scheme 3, step L, substep 1, the fluorinated primary alcohol (prepared in Scheme 1, step H) is deprotected under standard conditions followed by neutralization, thiourea formation and cyclization in substeps 2a and 2b to provide the protected bicyclic aminooxazine. For example, in substep 1, the fluorinated primary alcohol is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane and treated with an excess of a suitable acid such as hydrochloric acid (4 M in 1,4-dioxane) or trifluoroacetic acid. The reaction is stirred at room temperature for about 2 hours to overnight. The deprotected amine is then isolated with techniques well known in the art such as filtration as a salt. Alternatively for substep 1, ethanol is added drop wise to a solution of excess acetyl chloride in ethyl acetate at about 0° C. and stirring for about 30 minutes. The fluorinated primary alcohol, (Scheme 1, step H) is added and the reaction is stirred overnight at room temperature. The deprotected amine salt is then isolated with techniques well known in the art such as filtration. Then, for the neutralization and thiourea formation for substep 2a, the deprotected amine salt is dissolved in a suitable organic solvent, such as acetonitrile or tetrahydrofuran and treated with about 1.1 equivalents of a suitable organic amine, such as triethylamine to neutralize the amine, and about 1.05 equivalents of benzoyl isothiocyanate is added to form the intermediate thiourea. The reaction is then stirred at 5° C. for about 1 hour or heated to about 70° for 2 hours. To cyclize and form the protected bicyclic aminooxazine in substep 2b, about 1.1 equivalents of trimethylsilyl chloride and DMSO are added and stirring is continued for about 2 hours. The reaction is quenched with potassium phosphate dibasic (20%) to adjust the pH to 7-8 and the product is isolated using techniques well known in the art to give the protected bicyclic aminooxazine product of step L. Alternatively, the amine salt can be neutralized with triethylamine as described above for step L, step 2a, and treated with benzoylcarbamate to form an N-carbamoyl benzamide intermediated that is then cyclized with diethylaminosulfur trifluoride in an organic solvent such as dichloromethane at about −78° C. and warmed to about room temperature over 1 hour. The product is isolated using techniques well known in the art to give the protected bicyclic aminooxazine product of step L.
[Compound]
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bicyclic aminooxazine
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Synthesis routes and methods II

Procedure details

Diflubenzuron, Chlorfluazuron, Hexaflumuron, Triflumuron, Tetrabenzuron, Fulfenoxuron, Flucycloxuron, Buprofezin, Pyriproxyfen, Methoprene, Benzoepin, Diafenthiuron, Imidacloprid, Fipronyl, Nicotin sulfate, Rotenone, Metaldehyde, Machine oil, Microbial insecticides such as BT and insect-pathogenic viruses, etc.
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Synthesis routes and methods III

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chlorfluazuron, bistrifluoron, diflubenzuron, fluazuron, flucycloxuron, flufenoxuron, hexaflumuron, lufenuron, novaluron, noviflumuron, teflubenzuron, triflumuron;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of benzoylurea insecticides?

A1: Benzoylureas are known to primarily act as chitin synthesis inhibitors. [] Chitin is a crucial component of insect exoskeletons and fungal cell walls. By disrupting chitin synthesis, benzoylureas prevent insects from properly forming their exoskeletons, ultimately leading to death. [, ]

Q2: How does the inhibition of chitin synthesis affect insects?

A3: By disrupting chitin synthesis, benzoylureas primarily affect the larval stages of insects, leading to molting disruption and mortality. [] This is because insects rely heavily on chitin synthesis during molting to form their new exoskeletons.

Q3: Is there a general molecular formula for this compound compounds?

A3: Benzoylureas are a diverse group of compounds. They are characterized by the presence of a benzoyl group (C6H5CO-) linked to a urea group (NHCONH2). Specific molecular formulas and weights vary depending on the substituents attached to the core this compound structure.

Q4: What spectroscopic techniques are commonly used to characterize benzoylureas?

A5: Common techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR are frequently used to determine the structure and purity of synthesized this compound derivatives. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and formula of the synthesized compounds. [, ] * Infrared Spectroscopy (IR): IR spectroscopy can be used to identify functional groups present in the this compound molecule. [] * Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to analyze the absorbance/transmittance characteristics of benzoylureas, which can be helpful for identification and quantification. [, , ]

Q5: How do structural modifications of benzoylureas influence their biological activity?

A6: SAR studies have shown that modifications to the this compound core structure can significantly impact their insecticidal activity, potency, and selectivity. [, ] For example:

  • Substitutions at the para position of the anilide ring in benzoylphenylureas have been shown to influence insecticidal activity. [, ]
  • Introducing carbamate groups based on the bipartite model of the sulfonylurea receptor binding site has resulted in compounds with improved larvicidal activity against various insects. []
  • Incorporating a pyrimidine moiety into the this compound structure has led to compounds with promising antifungal activities, particularly against Rhizoctonia solani. []
  • Modifications to enhance water solubility have been explored, as benzoylureas are generally hydrophobic. []

Q6: How is computational chemistry applied in this compound research?

A7: Computational methods play a significant role in:* Molecular Docking: Docking studies help predict the binding interactions and affinities of this compound derivatives with target proteins, such as chitin synthase or sulfonylurea receptors. [, , , , ] This information guides the design of more potent and selective compounds.* Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of benzoylureas with their biological activities, allowing researchers to predict the activity of novel compounds and optimize existing ones. [, , ]

Q7: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A8: Various analytical techniques are used, including:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of this compound residues in various matrices, including water, food, and biological samples. [, , , , , , , , , , ]* Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for this compound analysis. [, , , ]* Ultraviolet Detection (UV): UV detection is commonly used in HPLC methods for this compound analysis. [, , , ]* Fluorescence Detection: This method, often combined with post-column photochemically induced fluorescence (PIF) derivatization, enhances sensitivity for trace analysis of benzoylureas. [, , ]

Q8: Have cases of this compound resistance been reported in insects?

A9: Yes, resistance to this compound insecticides has been documented in several insect species, including Plutella xylostella (diamondback moth) and Frankliniella occidentalis (western flower thrips). [, ]

Q9: What are the known mechanisms of this compound resistance?

A10: Resistance mechanisms can involve:* Target-site mutations: A single amino acid substitution in the CHS1 gene (e.g., I1042M in P. xylostella and I1017F in Tetranychus urticae) has been linked to high levels of resistance to benzoylureas and other chitin synthesis inhibitors. []* Metabolic resistance: Enhanced detoxification of benzoylureas by insect enzymes can contribute to resistance. []

Q10: Is there cross-resistance between benzoylureas and other insecticide classes?

A11: The discovery of the shared target site (CHS1) for benzoylureas, etoxazole, and buprofezin suggests a potential for cross-resistance among these insecticide classes. [] This highlights the need for careful resistance management strategies, such as rotating insecticides with different modes of action.

Q11: What are the environmental concerns associated with this compound insecticides?

A12: While generally considered less toxic to mammals than other insecticide classes, benzoylureas pose risks to:* Aquatic invertebrates and crustaceans: These organisms are highly sensitive to chitin synthesis inhibitors. [] * Non-target insects: The use of benzoylureas can negatively impact beneficial insect populations, including pollinators and natural enemies of pests.

Q12: What research is being done to minimize the environmental impact of benzoylureas?

A12: Research efforts are focused on:* Developing more selective benzoylureas: By designing compounds that specifically target pest species, the impact on non-target organisms can be reduced. * Understanding this compound degradation: Investigating the degradation pathways and rates of benzoylureas in the environment is crucial for assessing their persistence and potential for bioaccumulation.

Q13: Are there applications of benzoylureas beyond insecticides?

A14: Yes, research has explored the potential of this compound derivatives as:* Anticancer agents: Some benzoylureas exhibit antiproliferative activity against cancer cell lines, likely due to their interaction with microtubules. [, , , ]* Antifungal agents: Several this compound derivatives display promising antifungal activity, particularly against plant pathogenic fungi. []

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